molecular formula C20H14N4O5 B3665031 N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide

N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide

Cat. No.: B3665031
M. Wt: 390.3 g/mol
InChI Key: JPRVCOKRUFYEQF-UHFFFAOYSA-N
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Description

N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the furan ring: The oxadiazole intermediate is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the nitrobenzamide moiety: The final step involves the nitration of the benzamide ring, which can be accomplished using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N1-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide is unique due to its combination of a furan ring, an oxadiazole ring, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c1-12-4-5-14(11-16(12)24(26)27)19(25)21-15-8-6-13(7-9-15)18-22-20(29-23-18)17-3-2-10-28-17/h2-11H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRVCOKRUFYEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide
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N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide
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N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide
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N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide
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N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide
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N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide

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